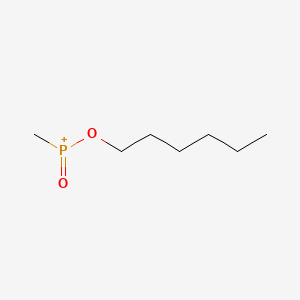

Hexyl methylphosphinate

Description

Hexyl methylphosphinate is an organophosphorus compound classified as a phosphinate ester. Its structure consists of a methyl group and a hexyl group bonded to a phosphorus atom via oxygen atoms. The IUPAC name is this compound, and its molecular formula is C₇H₁₇O₂P (calculated molecular weight: 164.18 g/mol). Phosphinates are derivatives of phosphinic acid (H₂PHO₂), where one hydroxyl group is replaced by an alkyl or aryl group. This compound is structurally analogous to shorter-chain alkyl methylphosphinates, such as butyl and isobutyl derivatives, but features a longer hexyl chain, which influences its physical and chemical properties.

Phosphinates are used in flame retardants, lubricants, and specialty solvents, though specific applications for this compound remain speculative without explicit studies.

Properties

CAS No. |

85187-13-9 |

|---|---|

Molecular Formula |

C7H16O2P+ |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

hexoxy-methyl-oxophosphanium |

InChI |

InChI=1S/C7H16O2P/c1-3-4-5-6-7-9-10(2)8/h3-7H2,1-2H3/q+1 |

InChI Key |

PRVRSWUYECZVOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCO[P+](=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl methylphosphinate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with methylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:

Hexyl alcohol+Methylphosphinic acid→Hexyl methylphosphinate+Water

The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and efficiency. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Hexyl methylphosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hexyl methylphosphonate.

Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivative.

Substitution: Nucleophilic substitution reactions can replace the hexyl or methyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed:

Oxidation: Hexyl methylphosphonate.

Reduction: Hexyl phosphine.

Substitution: Various substituted phosphinates depending on the reagents used.

Scientific Research Applications

Hexyl methylphosphinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking phosphate groups in biological molecules.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and pathways.

Industry: this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which hexyl methylphosphinate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups, thereby modulating various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hexyl methylphosphinate with structurally related phosphinate and phosphonate esters, based on available evidence:

Key Differences :

Phosphinate vs. Phosphonate: Phosphinates (e.g., this compound) contain a P–O–R group and a P–H bond, whereas phosphonates (e.g., hexyl methylphosphonate) feature a P=O bond and two P–O–R groups . This structural difference affects their chemical reactivity and applications. Phosphonates are more oxidized and often used as flame retardants or chelating agents, while phosphinates may serve as intermediates in organophosphorus synthesis.

Alkyl Chain Length and Branching: The hexyl chain in this compound increases molecular weight and lipophilicity compared to butyl derivatives, likely reducing water solubility and increasing boiling point . Branching (e.g., isobutyl) lowers melting points and may enhance solubility in nonpolar solvents due to disrupted crystal packing .

This compound’s regulatory status remains unconfirmed.

Research Findings and Inferences

Physical and Chemical Properties :

- Solubility : Longer alkyl chains (e.g., hexyl) reduce water solubility. For example, butyl methylphosphinate is sparingly soluble in water, whereas hexyl derivatives are likely hydrophobic .

- Thermal Stability : Phosphinates generally decompose at elevated temperatures. The hexyl chain may impart higher thermal stability compared to shorter-chain analogs.

Biological Activity

Hexyl methylphosphinate (HMP) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with HMP, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a hexyl group, two methyl groups, and a phosphinate functional group. Its molecular formula is . The structural arrangement allows for significant reactivity, which is critical for its interaction with biological molecules.

HMP exhibits its biological activity primarily through enzyme inhibition. It interacts with specific molecular targets within biological systems, particularly by covalently modifying proteins at nucleophilic sites such as serine or cysteine residues. This modification results in enzyme inhibition, disrupting essential biochemical pathways.

Key Mechanisms:

- Covalent Modification : HMP can form stable adducts with nucleophilic amino acids in enzymes, leading to loss of function.

- Enzyme Inhibition : By binding to the active sites of enzymes, HMP prevents substrate binding and catalysis, which can have therapeutic implications.

Biological Activity and Applications

Research indicates that HMP has potential applications as an enzyme inhibitor and antimicrobial agent. Its ability to inhibit specific enzymes may lead to therapeutic uses in various diseases.

Potential Therapeutic Applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of HMP may possess anticancer properties by inhibiting pathways critical for cancer cell survival.

- Antiviral Properties : There is ongoing research into the antiviral potential of HMP derivatives, particularly in targeting viral replication mechanisms.

Comparative Analysis with Related Compounds

To understand the unique properties of HMP, it is useful to compare it with similar organophosphorus compounds. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl methyl phenylphosphonate | Shorter ethyl chain | Different reactivity due to shorter alkyl chain |

| Hexyl ethyl phenylphosphonate | Ethyl instead of methyl | Variations in chemical properties due to ethyl group |

| Hexyl methyl phosphonate | Lacks phenyl group | Distinct applications due to absence of aromatic character |

The unique combination of hexyl and methyl groups in HMP confers distinct chemical and biological properties that enhance its applicability across various fields.

Case Studies and Research Findings

Several studies have investigated the biological effects of HMP. Notable findings include:

- Enzyme Inhibition Studies : Research demonstrated that HMP effectively inhibits specific enzymes involved in metabolic pathways, leading to significant alterations in cellular functions.

- Antimicrobial Testing : In vitro assays showed that HMP exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a new class of antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.